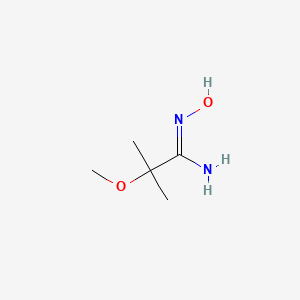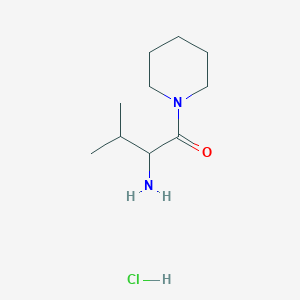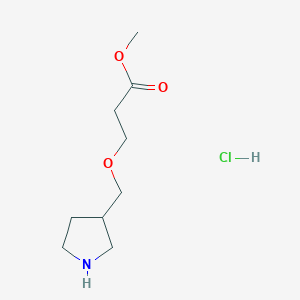amine CAS No. 1248915-22-1](/img/structure/B1456303.png)
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Übersicht
Beschreibung
“(6-Methylpyridin-2-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Crystallography and Coordination Chemistry
- This compound has been used in the field of crystallography and coordination chemistry . Specifically, it has been used in the synthesis of tris(6-methylpyridin-2-yl)phosphine selenide . The crystal structure of this compound has been studied, providing insights into its molecular structure .
- The experimental procedure involved dissolving the compound in DMSO and water, stirring the solution at 120°C under dry argon, and then cooling to room temperature . The mixture was then extracted with CHCl3, and the solvent was removed under reduced pressure. The residue was washed with diethyl ether and dried in vacuo to afford the phosphine product as a microcrystalline powder .
- The results showed that the nitrogen atoms in the compound almost form a plane with P1 and C1, while the remaining nitrogen atom forms a plane with C1, P1, and Se1 .
Catalyst in Selective Oxygenation
- The compound has been used as a ligand in cobalt (II)–carboxylate complexes for selective oxygenation of C–H and C=C bonds with H2O2 . This application falls under the field of catalysis and organic chemistry .
- Unfortunately, the detailed experimental procedures and outcomes were not provided in the search results .
Synthesis of Imidazoles
- The compound has been used in the synthesis of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles . This application is in the field of medicinal chemistry, as these imidazoles were synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .
- Unfortunately, the detailed experimental procedures and outcomes were not provided in the search results .
Crystal Structure Analysis
- This compound has been used in the field of crystallography . Specifically, it has been used in the synthesis of tris(6-methylpyridin-2-yl)phosphine oxide . The crystal structure of this compound has been studied, providing insights into its molecular structure .
- The experimental procedure involved dissolving the compound in DMSO and water, stirring the solution at 120°C under dry argon, and then cooling to room temperature . The mixture was then extracted with CHCl3, and the solvent was removed under reduced pressure. The residue was washed with diethyl ether and dried in vacuo to afford the phosphine product as a microcrystalline powder .
- The results showed that the nitrogen atoms in the compound almost form a plane with P1 and C1, while the remaining nitrogen atom forms a plane with C1, P1, and Se1 .
Synthesis of 2-Substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-Methylpyridin-2-yl)imidazoles
- The compound has been used in the synthesis of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles . This application is in the field of medicinal chemistry, as these imidazoles were synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .
- Unfortunately, the detailed experimental procedures and outcomes were not provided in the search results .
Synthesis of Cobalt (II)–Carboxylate Complexes
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)


![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456234.png)
![Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate](/img/structure/B1456235.png)

![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)


![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1456242.png)